

Preclinical Profile of R-137696: A Review of Available Data

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Compound of Interest

Compound Name: R-137696

Cat. No.: B15617888

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R-137696 is a novel compound identified as a serotonin-1A (5-HT_{1A}) receptor agonist. Developed by Johnson & Johnson, it belongs to the benzopyran class of chemical compounds. The primary therapeutic indication for which **R-137696** was investigated was dyspepsia. However, the clinical development of this compound has been discontinued.

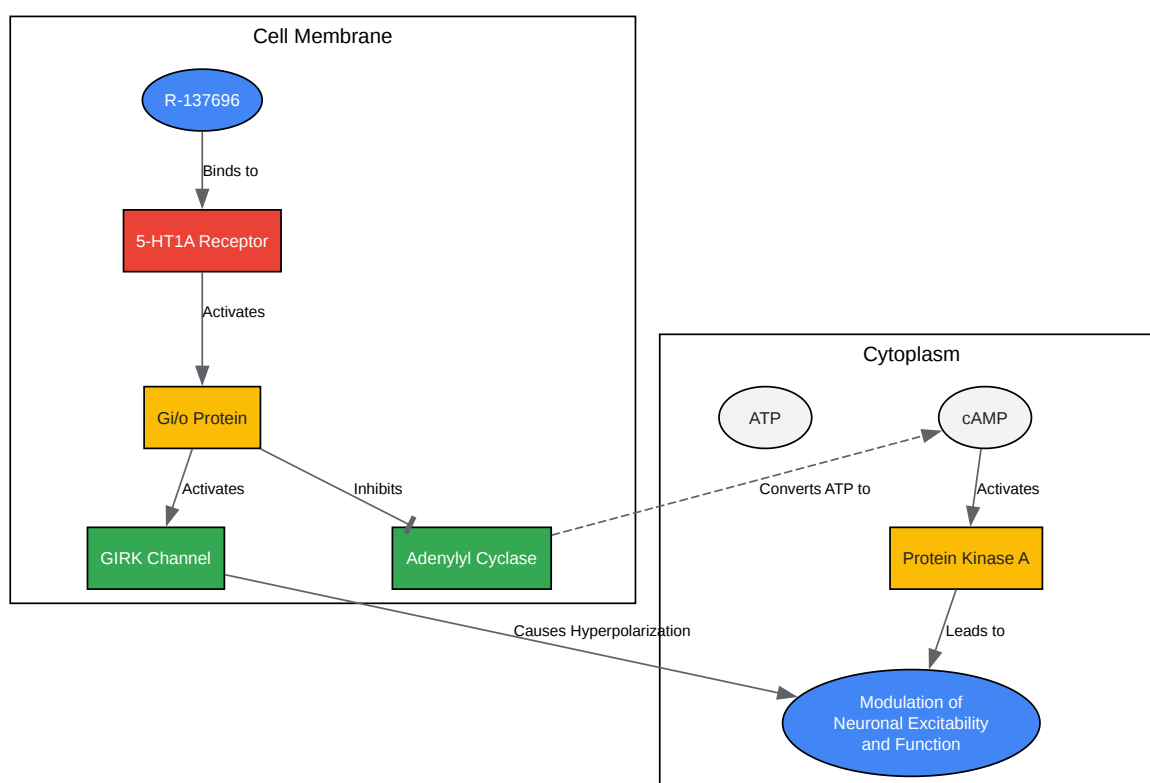
This report aims to provide a comprehensive overview of the publicly available preclinical data on **R-137696**. Despite a thorough search of scientific literature and drug development databases, detailed preclinical studies regarding its pharmacokinetics, pharmacodynamics, toxicology, and efficacy in animal models are not extensively available in the public domain. This is not uncommon for compounds whose development is halted at an early stage, as the data is often considered proprietary by the developing pharmaceutical company.

Mechanism of Action

R-137696 functions as an agonist at the 5-HT_{1A} serotonin receptor.^[1] These receptors are widely distributed throughout the central nervous system and are also found in the periphery, including the gastrointestinal tract. Agonism at 5-HT_{1A} receptors is known to mediate a variety of physiological effects, including anxiolytic, antidepressant, and pro-motor effects in the gut. In the context of dyspepsia, the therapeutic rationale for a 5-HT_{1A} agonist like **R-137696** would be to enhance gastric accommodation and reduce visceral hypersensitivity, thereby alleviating symptoms such as postprandial fullness, early satiety, and epigastric pain.

Signaling Pathway

The general signaling pathway for 5-HT_{1A} receptor activation is well-established. As a G-protein coupled receptor (GPCR), its activation by an agonist like **R-137696** leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and influences the phosphorylation of various downstream targets. Additionally, 5-HT_{1A} receptor activation can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and reduced neuronal excitability.



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Figure 1: Generalized 5-HT_{1A} receptor signaling pathway initiated by an agonist.

Preclinical Development Status

Information regarding the preclinical development of **R-137696** is sparse. The development for dyspepsia was discontinued, and it is known that clinical trials were conducted in Belgium.^[1]

The reasons for discontinuation are not publicly disclosed but could range from lack of efficacy, adverse safety findings in preclinical or clinical studies, or strategic business decisions.

Due to the limited availability of public data, it is not possible to provide detailed tables of quantitative data from preclinical studies or specific experimental protocols for **R-137696**. The information presented here is based on the compound's classification and the known pharmacology of its target receptor. For more detailed information, access to the internal documentation of Johnson & Johnson would be required.

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References

- 1. R 137696 - AdisInsight [adisinsight.springer.com]
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